molecular formula C8H8INO3 B2486289 Methyl 6-iodo-5-methoxypicolinate CAS No. 154497-84-4

Methyl 6-iodo-5-methoxypicolinate

Cat. No. B2486289
M. Wt: 293.06
InChI Key: ADKMDIZTANKXJW-UHFFFAOYSA-N
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Description

Methyl 6-iodo-5-methoxypicolinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of picolinic acid, which is a natural metabolite found in the human body. It has a molecular formula of C8H8INO3 and a molecular weight of 293.06 .


Physical And Chemical Properties Analysis

Methyl 6-iodo-5-methoxypicolinate is a solid compound . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

  • Ester Hydrolysis in Pyridines

    A study comparing the rates of alkaline hydrolysis of methyl methoxypyridinecarboxylates, including Methyl 6-methoxypicolinate, indicated electronic interactions between the methoxy-group and ring nitrogen. This research can be relevant for understanding the chemical behavior of Methyl 6-iodo-5-methoxypicolinate in similar contexts (Campbell et al., 1970).

  • Tubulin Polymerization Inhibition

    A study on the optimization of tubulin-polymerization inhibitors targeting the colchicine site found that certain compounds with a similar structure to Methyl 6-iodo-5-methoxypicolinate, such as 6-methoxy-1,2,3,4-tetrahydroquinoline, showed significant in vitro cytotoxic activity and potency against tubulin assembly. This suggests potential applications in cancer treatment (Wang et al., 2014).

  • Iodination of Picolinic and Isonicotinic Acids

    Research on the iodination of 5-hydroxypicolinic acid leading to the formation of 6-iodo derivatives highlights the reactivity and possible derivatization pathways for Methyl 6-iodo-5-methoxypicolinate (Stolyarova et al., 1978).

  • Synthesis of Morphine Fragments

    A study exploring the synthesis of morphine fragments through intramolecular Heck reaction used 4-[(2'-Iodo-6'-methoxyphenoxy)methyl]-1-ethoxycarbonyl-1,2,5,6,-tetrahydropyridine, indicating potential utility in synthetic organic chemistry, which could be relevant for compounds like Methyl 6-iodo-5-methoxypicolinate (Cheng et al., 1997).

  • Methylation of Cinnolines

    Another study investigated the effects of methoxy-groups on the methylation of cinnolines, which could provide insights into the reactivity and potential transformations of Methyl 6-iodo-5-methoxypicolinate (Ames et al., 1971).

properties

IUPAC Name

methyl 6-iodo-5-methoxypyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO3/c1-12-6-4-3-5(8(11)13-2)10-7(6)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKMDIZTANKXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-iodo-5-methoxypicolinate

Synthesis routes and methods

Procedure details

Under the conditions of example 1 D, 9.8 g of 2-iodo-3-methoxy-pyridine-6-carboxylic acid is reacted with 2.5 ml of iodomethane and worked up. 7.4 g of 2-iodo-3-methoxypyridine-6-carboxylic acid methyl ester of melting point 175°-178° C. is obtained.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One

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